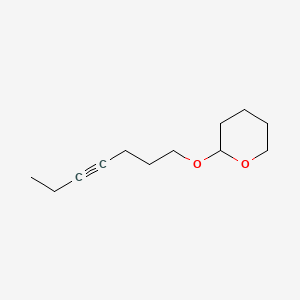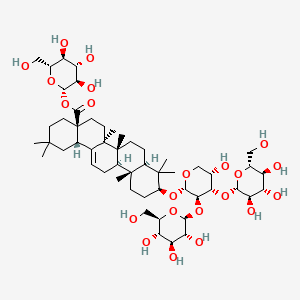
Guaiacin F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guaiacin F is a natural product found in Aralia chinensis and Guaiacum officinale with data available.
Applications De Recherche Scientifique
Anti-rheumatoid and Anti-oxidant Activity
Guaiacum officinale, containing Guaiacin F, demonstrates anti-rheumatic and anti-oxidant activities in animal models. Sarkar et al. (2014) studied the effects of homeopathic preparations of Guaiacum officinale on rheumatoid arthritis induced in rats, finding significant improvement in physical, urinary, and serum parameters, suggesting potential applications in rheumatoid arthritis treatment (Sarkar et al., 2014).
Anticancer Potential
Research by Hassan et al. (2022) explored the anticancer potential of Vieloplain F, a compound related to Guaiacin F, targeting B-Raf kinase, a protein involved in melanoma. The study conducted in silico analysis, demonstrating the compound's binding potential and suggesting its role as an anti-melanoma agent (Hassan et al., 2022).
Fecal Occult Blood Testing in Cancer Screening
In the context of colorectal cancer screening, Guaiacin-based fecal occult blood tests (FOBTs) have been compared with immunochemical tests. Hundt et al. (2009) found that these tests vary in sensitivity and specificity, indicating Guaiacin's role in non-invasive cancer screening tools (Hundt et al., 2009).
Neuroprotective Properties
A study by Ma et al. (2004) on the bark of Machilus thunbergii, containing Guaiacin-related compounds, showed significant neuroprotective activities against glutamate-induced neurotoxicity in rat cortical cells, indicating potential applications in neuroprotective therapies (Ma et al., 2004).
Antifungal Effects
Gao et al. (2021) studied the antifungal properties of Guaiacol, a component related to Guaiacin F, against Fusarium graminearum. They found that Guaiacol inhibited mycelial growth and mycotoxin production, suggesting its potential as a natural antifungal agent (Gao et al., 2021).
Hepatoprotective and Antidiabetic Effects
Ibrahim et al. (2019) explored the antidiabetic and hepatoprotective effects of Guaiacum officinale in diabetic rats. Their findings indicate that Guaiacum officinale reduced blood glucose levels and improved liver function, highlighting its therapeutic potential in diabetes management (Ibrahim et al., 2019).
Propriétés
Numéro CAS |
132284-03-8 |
|---|---|
Formule moléculaire |
C53H86O22 |
Poids moléculaire |
1075.249 |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C53H86O22/c1-48(2)14-16-53(47(67)75-45-40(66)37(63)34(60)28(21-56)71-45)17-15-51(6)23(24(53)18-48)8-9-30-50(5)12-11-31(49(3,4)29(50)10-13-52(30,51)7)72-46-42(74-44-39(65)36(62)33(59)27(20-55)70-44)41(25(57)22-68-46)73-43-38(64)35(61)32(58)26(19-54)69-43/h8,24-46,54-66H,9-22H2,1-7H3/t24-,25-,26+,27+,28+,29-,30+,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42+,43-,44-,45-,46-,50-,51+,52+,53-/m0/s1 |
Clé InChI |
FSZGVSDOMLHPLI-BOMVUIQGSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



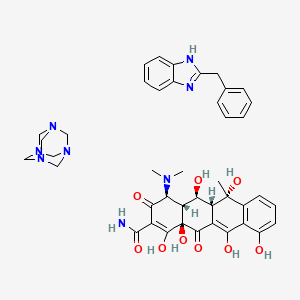
![1H-Imidazo[1,2-A][1,4]diazepine](/img/structure/B590914.png)
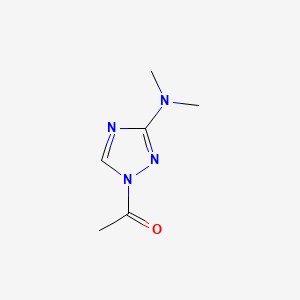
![3-Oxa-9-thia-4-azatricyclo[5.2.2.02,6]undeca-1,5,7-triene](/img/structure/B590916.png)
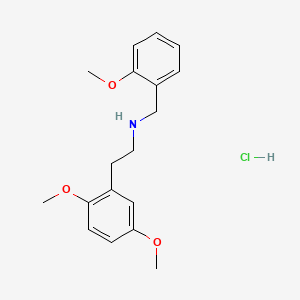
![2-Chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol](/img/structure/B590918.png)
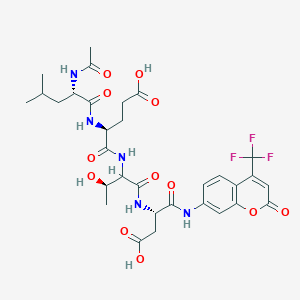
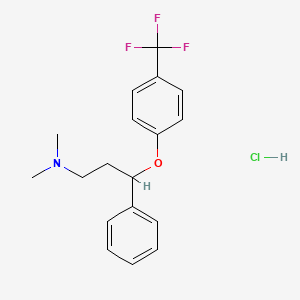
![Ethanone, 1-bicyclo[4.2.0]octa-1,3,5-trien-2-yl- (9CI)](/img/no-structure.png)
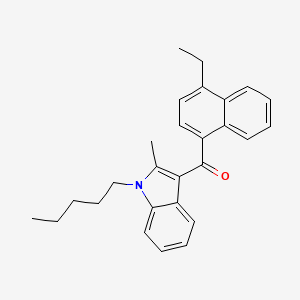
![1h-Furo[2,3-g]indole](/img/structure/B590931.png)
